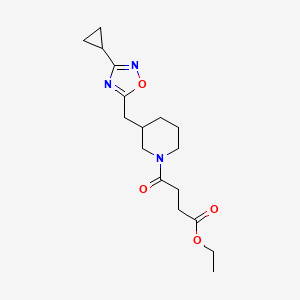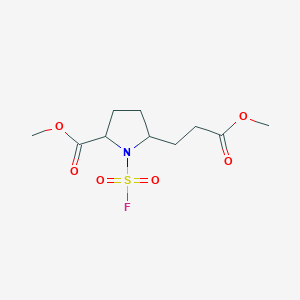![molecular formula C19H15ClF3N3OS B2828579 N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626221-53-2](/img/structure/B2828579.png)
N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClF3N3OS and its molecular weight is 425.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Computational Studies
Compounds with similar structures have been characterized to understand their vibrational spectroscopic signatures, highlighting the impact of rehybridization and hyperconjugation on molecular stability and interactions. Such studies employ density functional theory (DFT) models to predict geometric equilibria, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers. This approach allows researchers to explore the stereo-electronic interactions leading to molecular stability, confirmed through natural bond orbital (NBO) analysis. Vibrational spectral analysis, alongside Hirshfeld surface analysis, provides insights into the nature of intermolecular contacts within crystal structures, offering potential for understanding drug interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The study of crystal structures of related compounds reveals details about their molecular conformations, such as the folding patterns around the thioacetamide bridge and the inclination angles between pyrimidine and benzene rings. These findings are crucial for understanding the molecular basis of drug action, as they inform on how structural features like intramolecular N—H⋯N hydrogen bonds contribute to the stability and conformation of active pharmaceutical ingredients (Subasri et al., 2016).
Synthesis and Biological Activity
Research into the synthesis of related compounds and their biological activities is a key application area. Through various chemical reactions, researchers have developed methods to synthesize analogs with potential inhibitory activities against viruses, showcasing the relevance of these compounds in developing antiviral agents. Such studies often involve in-silico docking to show inhibition activity, providing a foundation for the development of new pharmaceuticals (Savchenko et al., 2020).
Pharmacokinetic Properties and Drug Design
Investigations into the pharmacokinetic properties of these compounds, including their adsorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, are crucial. This research informs the drug design process by identifying potential therapeutic agents with favorable pharmacokinetic profiles, ensuring that new drugs have the desired efficacy and safety for clinical use. The analysis of these properties is essential for advancing compounds through the drug development pipeline (Jenepha Mary, Pradhan, & James, 2022).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c20-12-6-4-11(5-7-12)9-25-16(27)10-28-18-14(8-24)17(19(21,22)23)13-2-1-3-15(13)26-18/h4-7H,1-3,9-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUQDOLXYBGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828501.png)



![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)
![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

